molecular formula C9H13N3O2 B2556602 (S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1354000-76-2

(S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2556602
CAS No.: 1354000-76-2
M. Wt: 195.222
InChI Key: SRRBFBVDEVTJOA-ZETCQYMHSA-N
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Description

(S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol is a chiral organic compound that features a pyrrolidine ring substituted with a methoxypyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and methoxypyrimidine derivatives.

    Reaction Conditions: The key steps may include nucleophilic substitution, reduction, and chiral resolution. Specific reagents and catalysts, such as palladium on carbon (Pd/C) for hydrogenation, may be used.

    Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activity.

    1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-one: A related compound with a ketone group instead of an alcohol.

    1-(6-Methoxypyrimidin-4-yl)pyrrolidine: Lacking the hydroxyl group, which may affect its reactivity and applications.

Properties

IUPAC Name

(3S)-1-(6-methoxypyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-14-9-4-8(10-6-11-9)12-3-2-7(13)5-12/h4,6-7,13H,2-3,5H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRBFBVDEVTJOA-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC=NC(=C1)N2CC[C@@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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